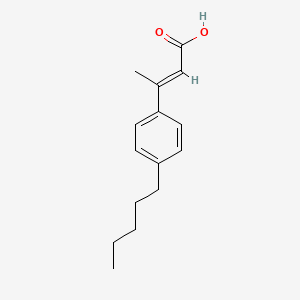

(E)-3-(4-pentylphenyl)but-2-enoic acid

Description

(E)-3-(4-Pentylphenyl)but-2-enoic acid (PPCA) is an α,β-unsaturated carboxylic acid characterized by a pentyl chain attached to the para position of a phenyl ring. Key properties include:

- Molecular formula: C₁₅H₂₀O₂

- Molecular weight: 232.32 g/mol (exact mass: 232.1463)

- CAS Registry: 72770-11-7

- Physical state: Solid at room temperature, 98% purity

- Structure: The (E)-configuration of the double bond ensures planar geometry, enhancing conjugation between the phenyl ring and carboxylic acid group. The pentyl substituent contributes to lipophilicity, making PPCA suitable for hydrophobic interactions in pharmaceutical or material science applications .

Properties

IUPAC Name |

(E)-3-(4-pentylphenyl)but-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-3-4-5-6-13-7-9-14(10-8-13)12(2)11-15(16)17/h7-11H,3-6H2,1-2H3,(H,16,17)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVLBCGJELEIKF-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=CC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)/C(=C/C(=O)O)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72770-11-7 | |

| Record name | E)-3-(4-pentylphenyl)but-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-pentylphenyl)but-2-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-pentylbenzaldehyde and malonic acid.

Condensation Reaction: The key step involves a condensation reaction between 4-pentylbenzaldehyde and malonic acid in the presence of a base, such as sodium ethoxide, to form the intermediate compound.

Decarboxylation: The intermediate undergoes decarboxylation under acidic conditions to yield (E)-3-(4-pentylphenyl)but-2-enoic acid.

Industrial Production Methods

Industrial production of (E)-3-(4-pentylphenyl)but-2-enoic acid may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-pentylphenyl)but-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(E)-3-(4-pentylphenyl)but-2-enoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (E)-3-(4-pentylphenyl)but-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may modulate specific biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity and activity at the molecular level are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

a. Halogen-Substituted Derivatives

- (E)-3-(4-Chlorophenyl)but-2-enoic acid Molecular formula: C₁₀H₉ClO₂ Molecular weight: 196.63 g/mol CAS: 81187-89-5 Key differences: The electron-withdrawing chlorine atom increases acidity compared to PPCA.

- (Z)-3-(4-Chlorophenyl)but-2-enoic acid Stereochemistry: The (Z)-isomer exhibits distinct spatial arrangement, affecting dipole interactions and solubility. Limited data suggest lower thermal stability than the (E)-isomer .

b. Alkyl-Substituted Derivatives

- (E)-3-(4-Butylphenyl)but-2-enoic acid (BPCA) Molecular formula: C₁₄H₁₈O₂ Key differences: The shorter butyl chain reduces lipophilicity (logP ~3.5 vs. PPCA’s ~4.2), impacting membrane permeability in biological systems .

- (E)-3-(4-Methoxyphenyl)but-2-enoic acid Molecular formula: C₁₁H₁₂O₃ Molecular weight: 192.21 g/mol CAS: N/A (PDB ligand ID: 5O6) Key differences: The methoxy group (-OCH₃) donates electron density via resonance, decreasing acidity (pKa ~4.5 vs. PPCA’s ~3.8) and altering UV absorption profiles .

c. Aromatic Ring Modifications

- (E)-3-(Naphthalen-2-yl)but-2-enoic acid Molecular formula: C₁₄H₁₂O₂ CAS: 565190-69-4 Key differences: The naphthyl group enhances π-π stacking capabilities, making this derivative advantageous in crystal engineering. However, increased molecular rigidity may reduce solubility in polar solvents .

Stereochemical and Functional Group Variations

- (E)-3-Phenylbut-2-enoic acid Molecular formula: C₁₀H₁₀O₂ Key differences: Absence of a substituent on the phenyl ring results in lower molecular weight (162.19 g/mol) and higher aqueous solubility. Used as a precursor in asymmetric synthesis .

- Ethyl (E)-3-(4-methylphenyl)but-2-enoate Molecular formula: C₁₃H₁₆O₂ Boiling point: 158–160°C at 15 Torr Key differences: Esterification of the carboxylic acid group eliminates hydrogen-bonding capacity, reducing intermolecular interactions and altering volatility .

Biological Activity

(E)-3-(4-pentylphenyl)but-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(E)-3-(4-pentylphenyl)but-2-enoic acid features a but-2-enoic acid backbone with a pentylphenyl substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of (E)-3-(4-pentylphenyl)but-2-enoic acid is primarily attributed to its interactions with various enzymes and receptors. Research indicates that it may modulate specific biochemical pathways, potentially leading to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, which could be beneficial in conditions like obesity and diabetes.

- Receptor Modulation : Interactions with G-protein coupled receptors (GPCRs) could influence signal transduction pathways important for cellular responses.

1. Antioxidant Activity

Preliminary studies suggest that (E)-3-(4-pentylphenyl)but-2-enoic acid exhibits antioxidant properties , helping to scavenge free radicals and protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer.

2. Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against several pathogens. For instance, it has demonstrated effectiveness against:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Moderate |

These findings suggest potential applications in developing natural antimicrobial agents.

3. Anti-inflammatory Effects

(E)-3-(4-pentylphenyl)but-2-enoic acid may also exhibit anti-inflammatory effects . Studies indicate that it can modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of (E)-3-(4-pentylphenyl)but-2-enoic acid:

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of (E)-3-(4-pentylphenyl)but-2-enoic acid against various bacteria and fungi using the agar diffusion method. Results showed significant zones of inhibition, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on cancer cell lines revealed that the compound inhibited cell proliferation at certain concentrations, suggesting potential anticancer properties .

- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinity of (E)-3-(4-pentylphenyl)but-2-enoic acid to various protein targets, indicating its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.